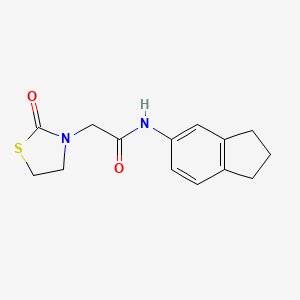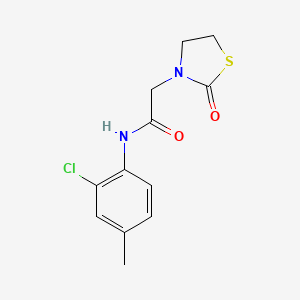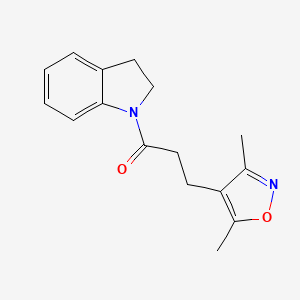
1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes an indole ring system and a 1,2-oxazol-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dihydroindole with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing signaling pathways and cellular functions. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparación Con Compuestos Similares
1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, oxazole derivatives, and related heterocyclic compounds.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(12(2)20-17-11)7-8-16(19)18-10-9-13-5-3-4-6-15(13)18/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKDZDQDDHLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7603053.png)
![[1-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7603057.png)
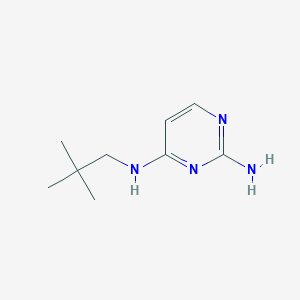
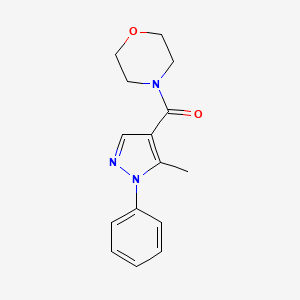
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7603090.png)
![2-[(5-Bromopyridin-3-yl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603098.png)
![2-[(2,4-Dimethylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603109.png)
![3-Methoxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7603116.png)
![3-Methoxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7603127.png)
![2-[(2-Cyano-3-fluorophenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603139.png)
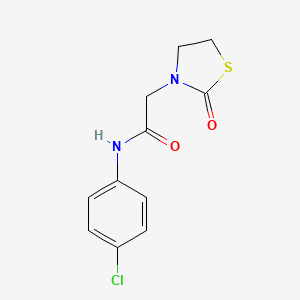
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603161.png)
